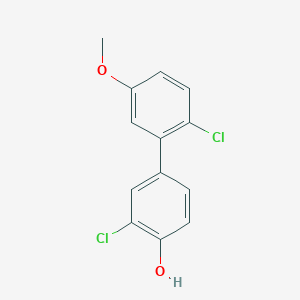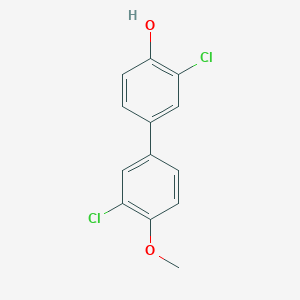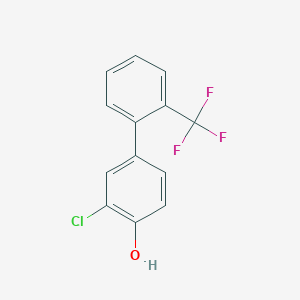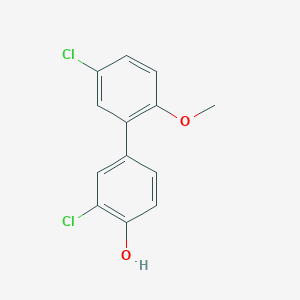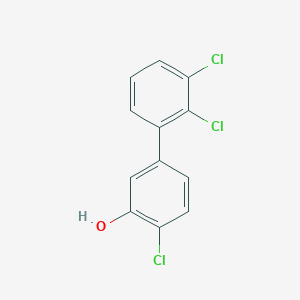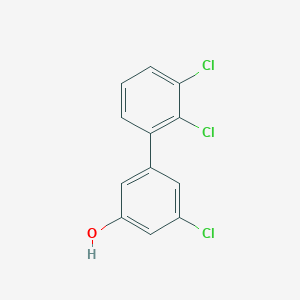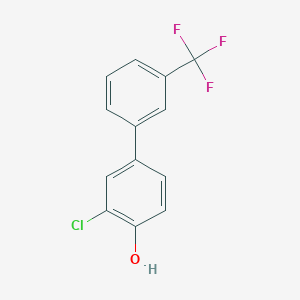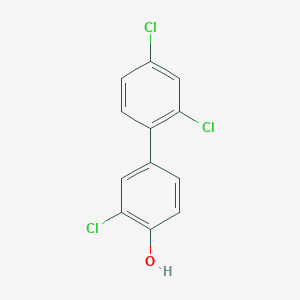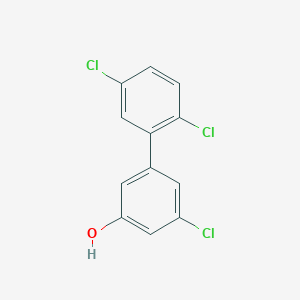
3-Chloro-5-(2,5-dichlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% (3-CPP) is a synthetic phenol compound that has a wide range of applications in scientific research and industrial fields. It is a colorless solid with a melting point of 62-63 °C and a molecular weight of 285.6 g/mol. 3-CPP is a relatively stable and non-volatile compound that is soluble in organic solvents such as ethanol and diethyl ether. The chemical structure of 3-CPP consists of two aromatic rings connected by a single carbon-carbon bond and three chlorine atoms.
Aplicaciones Científicas De Investigación
3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% has a wide range of applications in scientific research and industrial fields. It is commonly used as a reagent in organic synthesis, as a catalyst in various reactions, and as an inhibitor of various enzymes. In addition, 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyamides.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of various enzymes, such as cytochrome P450 and cyclooxygenase. It is also believed to act as an antioxidant, which may be beneficial in the prevention of oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% are not well understood. However, it has been shown to inhibit the activity of various enzymes, including cytochrome P450 and cyclooxygenase. In addition, 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% in laboratory experiments is its relative stability and non-volatility. Additionally, it is relatively easy to synthesize and purify, making it a useful reagent for organic synthesis. However, 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% can be toxic if ingested, and it may cause skin and eye irritation if it comes into contact with the skin or eyes.
Direcciones Futuras
There are a number of potential future directions for research involving 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95%. These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development and other industrial fields. Additionally, further research could be conducted to investigate the mechanism of action of 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% and to develop more efficient and cost-effective methods for its synthesis and purification. Finally, further research could be conducted to explore the potential toxicity of 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% and to develop methods for its safe and effective use.
Métodos De Síntesis
3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% is typically synthesized through a reaction between 2,5-dichloroaniline and chloroacetic acid. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at a temperature of 80-90 °C. The reaction is usually complete within 4-6 hours, yielding a crude product with a purity of around 95%. This crude product can then be further purified by recrystallization or column chromatography.
Propiedades
IUPAC Name |
3-chloro-5-(2,5-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-1-2-12(15)11(6-8)7-3-9(14)5-10(16)4-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUZGVRTYMZQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686099 |
Source


|
| Record name | 2',5,5'-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,5-dichlorophenyl)phenol | |
CAS RN |
1261991-15-4 |
Source


|
| Record name | 2',5,5'-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

